2,4-dichloro-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRVNDMYDSKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichloro 1h Benzimidazole and Its Analogs
Direct Synthesis Strategies of 2,4-Dichloro-1H-Benzimidazole
The direct synthesis of the this compound core involves the strategic selection of precursors and the application of specific cyclization reactions to construct the bicyclic system with the desired chlorination pattern.
Precursor Chemistry and Starting Material Optimization
The foundational strategy for synthesizing the this compound ring system hinges on the use of a chlorinated o-phenylenediamine (B120857) precursor. To achieve the 4-chloro substitution on the final benzimidazole (B57391), the primary starting material required is 3-chloro-1,2-phenylenediamine .
The second key component is a one-carbon (C1) synthon that facilitates the formation of the imidazole (B134444) ring and allows for the introduction of the chlorine atom at the C-2 position. A common and effective method involves a two-step process:
Cyclization to a Benzimidazol-2-one (B1210169): The precursor, 3-chloro-1,2-phenylenediamine, is first condensed with a C1 synthon like urea (B33335) or carbonyl di-imidazole. derpharmachemica.comgoogle.com This reaction forms the intermediate 4-chloro-1,3-dihydro-2H-benzimidazol-2-one .
Chlorination: The resulting benzimidazol-2-one is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like phenol, to replace the C2-keto group with a chlorine atom, yielding the target compound, This compound . derpharmachemica.comgoogle.comresearchgate.net
This multi-step approach provides a reliable pathway to the desired dichlorinated scaffold, separating the formation of the benzene-ring chlorination from the imidazole-ring chlorination.
Cyclization and Condensation Reaction Pathways
The cyclization of o-phenylenediamines is a fundamental process in benzimidazole synthesis, with several established pathways that can be adapted for chlorinated analogs. thieme-connect.com The Phillips condensation, which involves refluxing an o-phenylenediamine with a carboxylic acid in the presence of a strong acid like 4N HCl, is a classic method. rsc.org For analogs substituted at the C-2 position, condensation with aldehydes followed by an oxidation step is also widely employed. rsc.org
Modern synthetic enhancements focus on improving reaction efficiency, yield, and environmental footprint. The use of microwave irradiation, for example, has been shown to dramatically reduce reaction times from hours to minutes while improving yields to over 90% in some cases. evitachem.com
Catalysis plays a crucial role in optimizing these condensation reactions. A variety of catalysts have been explored for the synthesis of benzimidazole analogs, which are applicable to the synthesis of the chlorinated core.
| Catalyst Type | Example(s) | Typical Conditions | Key Advantages |
|---|---|---|---|
| Acid Catalysts | HCl, p-Toluenesulfonic acid, Chlorosulfonic acid | Reflux in various solvents | Traditional, effective for condensation |
| Organocatalysts | L-proline | Aqueous media, reflux | Environmentally friendly, high yields |
| Nanocatalysts | Nano-Fe₂O₃ | Aqueous media | Recyclable, efficient, green chemistry |
| Solid Acid Catalysts | Amberlite IR-120, [PVP-SO₃H]HSO₄ | EtOH/H₂O or solvent-free | Recyclable, mild conditions, easy separation |
| Lewis Acid Catalysts | TiCl₃OTf, SnCl₂, Bismuth nitrate | Room temperature | Mild conditions, good to excellent yields |
This table summarizes various catalytic systems used in the synthesis of benzimidazole derivatives, with principles applicable to the synthesis of this compound and its analogs. derpharmachemica.comrsc.org
Derivatization Approaches from this compound Core
The this compound scaffold serves as a versatile building block for creating a vast library of derivatives. The presence of a reactive NH group and two distinct chloro-substituents allows for selective functionalization.
N-Substitution Strategies
The nitrogen atom of the imidazole ring is nucleophilic and can be readily functionalized, most commonly through N-alkylation or N-arylation. This modification is a key strategy to enhance properties like lipophilicity, which can influence biological activity. nih.gov
The general method involves reacting the benzimidazole core with an alkyl or aryl halide in the presence of a base. derpharmachemica.comguidechem.com The choice of reagents and conditions can be tailored to achieve specific outcomes.
| Reaction Type | Reagents | Base | Solvent | Conditions |
|---|---|---|---|---|
| N-Methylation | Dimethyl sulfate, Methyl iodide | K₂CO₃, NaOH | PEG-600, Aqueous | RT to 100°C |
| N-Ethylation | Diethyl sulfate | K₂CO₃ | PEG-600 | 100°C |
| N-Benzylation | Benzyl chloride, Benzyl bromide | K₂CO₃ | Acetonitrile, PEG-600 | RT to reflux |
| N-Alkylation (Long Chain) | Alkyl bromides (C3-C7) | Na₂CO₃ | DMSO | Room Temperature |
| N-Alkylation (Functionalized) | 6-chloro-2-hexanone | K₂CO₃ | DMF | 140-145°C |
This table presents common conditions for the N-substitution of 2-chlorobenzimidazole (B1347102) derivatives, illustrating the versatility of the reaction. derpharmachemica.comnih.gov
Green chemistry approaches, such as performing the reaction by grinding the reactants with K₂CO₃ at room temperature or using PEG-600 as a recyclable solvent, have also been successfully developed. derpharmachemica.com
Functionalization at C-2 and other Positions
The chlorine atom at the C-2 position is particularly susceptible to nucleophilic substitution, making it a prime site for introducing diverse functional groups. evitachem.comdeepdyve.comcapes.gov.brrsc.org This reactivity allows for the synthesis of 2-alkoxy, 2-thio, and 2-amino benzimidazoles. For instance, reaction with amines at high temperatures or with thiols can displace the C-2 chloride. rsc.orgnih.gov
More advanced methods have been developed for C-2 functionalization. A notable example is the copper-hydride (CuH)-catalyzed enantioselective C2-allylation. This method reverses the inherent selectivity for N-allylation by first activating the benzimidazole as an electrophilic N-OPiv derivative, which then reacts with a 1,3-diene as the nucleophile precursor. This approach provides C2-allylated products with high stereoselectivity and tolerates a range of functional groups on the benzimidazole core.
The chlorine atom at the C-4 position on the benzene (B151609) ring is less reactive towards nucleophilic substitution than the C-2 chlorine but can still participate in reactions under specific conditions, allowing for further functionalization. evitachem.com
Hybrid Molecule Synthesis with this compound Moiety
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug design to create compounds with enhanced or dual modes of action. tandfonline.com The this compound moiety is an excellent scaffold for creating such hybrids.
Several classes of hybrid molecules have been synthesized using benzimidazole cores, often by leveraging the reactivity of the N-1 and C-2 positions.
Benzimidazole-Chalcone Hybrids: Chalcones, known for their diverse biological activities, have been hybridized with benzimidazoles. nih.gov The synthesis often involves preparing a 1-benzyl-1H-benzimidazole-2-carbaldehyde intermediate, which then undergoes a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) to form the chalcone (B49325) linkage. rsc.org These hybrids have been investigated for their potential as Topoisomerase II inhibitors. nih.gov
Benzimidazole-Triazole Hybrids: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating benzimidazole-triazole hybrids. tandfonline.comua.ptnih.govtandfonline.com A typical route involves N-propargylation of the benzimidazole core to introduce an alkyne handle, followed by reaction with various substituted azides to form the 1,2,3-triazole ring. tandfonline.comtandfonline.com These hybrids are explored for antimicrobial and anticancer activities. tandfonline.combohrium.com
Other Hybrids: The benzimidazole scaffold has been linked to numerous other heterocyclic and functional groups. This includes creating hybrids with quinolines, pyrimidines, and benzamides, often through multi-step synthetic sequences involving N-alkylation or substitution at the C-2 position. rsc.orgbohrium.com A cobalt(II) complex has also been synthesized where a derivative, (2,4-dichloro-phenol-methylene-1H-benzimidazole), acts as a ligand, demonstrating the integration of the benzimidazole moiety into coordination chemistry.
Advanced Synthetic Techniques in Benzimidazole Chemistry
The synthesis of benzimidazole derivatives, a cornerstone in medicinal chemistry, has evolved significantly, moving beyond traditional methods that often required harsh conditions, long reaction times, and the use of hazardous materials. dergipark.org.trchemmethod.comresearchgate.net Modern synthetic chemistry now emphasizes the use of advanced techniques that not only improve efficiency and yield but also align with the principles of sustainability. ijarsct.co.inbohrium.com These methodologies, including microwave-assisted synthesis and green chemistry protocols, are pivotal in developing novel benzimidazole-based compounds like this compound and its analogs.
Microwave-assisted organic synthesis has emerged as a transformative technique in chemical research, offering substantial benefits over conventional heating methods. sciforum.netnih.gov The application of microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times—often reducing processes from hours to minutes. sciforum.netorganic-chemistry.org This efficiency gain is accompanied by improved product yields and purity, making it a highly attractive method for synthesizing complex heterocyclic structures like benzimidazoles. ijarsct.co.innih.gov
The first application of microwave assistance in benzimidazole synthesis was reported in 1995. dergipark.org.tr Since then, numerous protocols have been developed. A common approach involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid derivative. dergipark.org.trarabjchem.org For instance, the reaction of 4,5-dichloro-1,2-phenylenediamine with iminoester hydrochlorides under microwave irradiation provides a direct route to 5,6-dichlorobenzimidazole derivatives, showcasing the utility of this method for creating halogenated analogs. tandfonline.comjrtdd.com This reaction proceeds rapidly with high yields and can be performed in methanol (B129727) or under solvent-free conditions. tandfonline.com
Solvent-free microwave-assisted synthesis further enhances the environmental credentials of the process. sciforum.netmdpi.com The use of solid supports like montmorillonite (B579905) K-10 clay can facilitate the reaction between o-phenylenediamine and aromatic aldehydes under microwave irradiation without any solvent, producing 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in good yields within minutes. arkat-usa.org The advantages of this approach include not only rapid reaction times and high yields but also an environmentally benign catalyst and simplified product work-up. arkat-usa.org
Research has demonstrated the broad applicability of microwave-assisted synthesis for various benzimidazole analogs. The use of catalysts such as Erbium(III) triflate (Er(OTf)₃) under solvent-free microwave conditions allows for the efficient synthesis of 1,2-disubstituted benzimidazoles in reaction times as short as 5 minutes with yields often exceeding 95%. mdpi.compreprints.org This method highlights the synergy between microwave activation and efficient catalysis to create a rapid, clean, and sustainable synthetic route. mdpi.com
| Reactants | Catalyst/Support | Solvent | Power/Temp | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 60°C | 5 min | 99.9% | mdpi.compreprints.org |
| o-Phenylenediamine + Aldehyde | Sodium hypophosphite (10 mol%) | Ethanol | 300 W | - | 70-80% | tandfonline.com |
| o-Phenylenediamine + Aromatic Aldehydes | Montmorillonite K-10 | Solvent-free | - | 10 min | Good | arkat-usa.org |
| 4,5-dichloro-1,2-phenylenediamine + Iminoester hydrochloride | None | Methanol or Solvent-free | - | Short | Good | tandfonline.comjrtdd.com |
| o-Phenylenediamine + Aromatic carboxylic acid | Ethyl acetate | Water | 765 W | - | Good | sciforum.net |
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly guiding the synthesis of pharmaceuticals. chemmethod.comijarsct.co.ineprajournals.com For benzimidazole synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com
One prominent green strategy is the use of water as a reaction solvent, which is a safe and inexpensive alternative to volatile organic compounds. mdpi.com The synthesis of 1,2-disubstituted benzimidazoles has been successfully performed in water, demonstrating its potential as a viable green medium. mdpi.com Another approach involves the use of deep eutectic solvents (DES), which are biodegradable and low-cost, as both the catalyst and solvent for the reaction between o-phenylenediamine and benzaldehyde. arabjchem.orgmdpi.com
Catalysis is a cornerstone of green chemistry, and numerous eco-friendly catalysts have been developed for benzimidazole synthesis. researchgate.netmdpi.com These include solid acids like zeolites and clays, which are easily separable and recyclable, as well as various nanoparticles. dergipark.org.trmdpi.comrsc.org For example, Fe₃O₄@SiO₂/collagen nanomaterials have been used as an effective catalyst, offering mild reaction conditions and good product yields. rsc.org Similarly, the use of acetic acid as a catalyst in a mortar-pestle grinding technique represents a solvent-free, mechanochemical method that is both efficient and environmentally friendly, yielding products in up to 97% yield with short reaction times. tandfonline.com
A particularly relevant example is the synthesis of 2-(2,4-dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole, an analog of the target compound. jksus.org This synthesis was achieved by grinding 4,5-dimethyl-1,2-phenylenediamine with 2-(2,4-dichlorophenyl)thiazolidine-4-carboxylic acid and a few drops of water at room temperature. jksus.org This method is highly attractive from a green chemistry perspective as it avoids bulk solvents, high temperatures, and complex purification steps. jksus.org
| Reactants | Catalyst/Medium | Conditions | Key Advantage | Yield | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine + Aromatic Aldehydes | Zeolite | Acetonitrile | High chemoselectivity | - | mdpi.com |
| o-Phenylenediamine + Aldehyde | Acetic Acid | Mortar-pestle grinding (solvent-free) | Operational simplicity, short reaction time | Up to 97% | tandfonline.com |
| o-Phenylenediamine + Benzaldehyde | Deep Eutectic Solvent (Choline chloride/urea) | - | Eco-friendly solvent and catalyst | - | arabjchem.org |
| 4,5-dimethyl-1,2-phenylenediamine + 2-(2,4-dichlorophenyl)thiazolidine-4-carboxylic acid | Water (few drops) | Grinding, ambient temperature | Solvent-free, no purification needed | 92% | jksus.org |
| o-Phenylenediamines + Carboxylic acids | None | Microwave irradiation, catalyst-free | Energy efficient, no catalyst | - | arabjchem.org |
| o-Phenylenediamines + Aldehydes | Nano-Fe₂O₃ (10 mol%) | - | Efficient, recyclable catalyst | - | rsc.org |
Structural Characterization and Elucidation of 2,4 Dichloro 1h Benzimidazole Derivatives
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic analysis is indispensable for the unambiguous characterization of newly synthesized chemical entities. For benzimidazole (B57391) derivatives, techniques such as NMR, IR, and MS are routinely employed to confirm that the target molecule has been successfully synthesized. libretexts.org
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrals of the signals, the precise arrangement of atoms in 2,4-dichloro-1H-benzimidazole derivatives can be determined.
¹H NMR spectroscopy provides information on the number and environment of protons in a molecule. In derivatives of this compound, distinct signals are expected for the N-H proton of the imidazole (B134444) ring and the aromatic protons on the benzimidazole core and any substituents.
The N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region of the spectrum, often above 12 ppm, due to its acidic nature and potential for hydrogen bonding. ias.ac.inrsc.org The aromatic protons on the dichlorinated benzene (B151609) portion of the benzimidazole core are expected to show characteristic splitting patterns. For instance, in a derivative like (1H-Benzimidazol-2-ylmethyl)-(3,4-dichloro-phenyl)-amine, the aromatic protons appear as a multiplet in the range of 6.88–7.52 ppm. arabjchem.org The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the chlorine atoms and other substituents on the ring.
Interactive Data Table: Representative ¹H NMR Data for Benzimidazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-(2,4-dichlorophenyl)-1H-benzimidazole tandfonline.com | DMSO-d₆ | 12.67 (s, 1H, NH), 8.00 (d, J = 8.4 Hz, 1H), 7.27–7.78 (m, 6H) |
| 2-Methyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H), 7.09-7.06 (m, 2H), 2.46 (s, 3H, CH₃) |
| (1H-Benzimidazol-2-ylmethyl)-(3,4-dichloro-phenyl)-amine arabjchem.org | DMSO-d₆ | 6.66 (s, 1H, NH benzimidazole), 4.51 (s, 1H, NH aromatic), 2.52 (s, 2H, CH₂), 6.88–7.52 (m, 7H, Ar-H) |
| 5-Chloro-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4), 7.62 (d, 1H, J = 15.6 Hz, C6H), 7.20 (d, 1H, J = 15.6 Hz, C7H) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. In this compound derivatives, signals for the aromatic carbons and the C2 carbon of the imidazole ring are of particular interest.
The C2 carbon, situated between the two nitrogen atoms, is typically observed in the range of 150-160 ppm. rsc.org The carbons directly bonded to chlorine atoms (C-2 and C-4) will have their chemical shifts influenced by the electronegativity of the halogen. The other aromatic carbons will appear in the typical aromatic region (approximately 110-145 ppm). For example, in 5-chloro-1H-benzo[d]imidazole, the carbon signals are observed at δ 143.41, 121.96, 120.18, 118.48, 113.01, and 111.55 ppm. rsc.org
Interactive Data Table: Representative ¹³C NMR Data for Benzimidazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Methyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 151.15, 138.91, 130.90, 114.17, 14.54 |
| 2-Ethyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 |
| 5-Chloro-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 |
| 2-(4-Chlorophenyl)benzimidazole rsc.org | CD₃OD | 152.2, 137.3, 130.3, 129.7, 129.3, 124.1, 115.3 |
2D NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. epfl.chwalisongo.ac.id
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of a this compound derivative would show cross-peaks between adjacent aromatic protons, confirming their connectivity and aiding in the assignment of the substitution pattern on the benzene ring. walisongo.ac.id
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the definitive assignment of which proton is attached to which carbon. libretexts.orgepfl.ch This is particularly useful in distinguishing between the different C-H groups in the aromatic system.
The application of these 2D techniques allows for a complete and confident elucidation of the molecular structure.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would display characteristic absorption bands.
The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. rsc.orgarabjchem.org Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching of the aromatic rings give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Interactive Data Table: Representative IR Absorption Data for Benzimidazole Derivatives
| Compound | Technique | Characteristic Absorption Bands (νₘₐₓ, cm⁻¹) |
| 2-(2,4-dichlorophenyl)-1H-benzimidazole tandfonline.com | KBr | 3378.0 (N-H), 1655.3 (C=N) |
| (1H-Benzimidazol-2-ylmethyl)-(3,4-dichloro-phenyl)-amine arabjchem.org | KBr | 3433 (N-H), 3066 (C-H, Ar), 1600 (C=C), 1492 (C=N), 744 (C-Cl) |
| 2-Methyl-1H-benzo[d]imidazole rsc.org | KBr | 3185 (N-H) |
| 1-{p-[(2,4-dichlorobenzyl)oxy]phenyl}imidazole, monohydrochloride spectrabase.com | KBr Wafer | Characteristic peaks for aromatic and C-O, C-N, C-Cl bonds. |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can offer clues about the structure through analysis of fragmentation patterns.
For this compound derivatives, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature for compounds containing chlorine is the presence of isotopic peaks. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a compound with two chlorine atoms, such as this compound, will exhibit a characteristic pattern of isotopic peaks for the molecular ion and any chlorine-containing fragments: an (M)⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl), and an (M+4)⁺ peak (from two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. wiley.com
For example, the ESI-MS of 2-(2,4-dichlorophenyl)-1H-benzimidazole shows a protonated molecular ion [M+H]⁺ at m/z 263.9, confirming its molecular weight. tandfonline.com Similarly, derivatives like N-(2-cyanoethyl)-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxamide show the expected [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks with relative intensities of 100, 65, and 11, respectively, which is characteristic for a dichlorinated compound. wiley.com
Interactive Data Table: Representative Mass Spectrometry Data for Dichlorinated Benzimidazole Derivatives
| Compound | Ionization Method | Molecular Ion Peak(s) (m/z) and Relative Intensity |
| 2-(2,4-dichlorophenyl)-1H-benzimidazole tandfonline.com | ESI+ | 263.9 ([M+H]⁺) |
| (1H-Benzimidazol-2-ylmethyl)-(3,4-dichloro-phenyl)-amine arabjchem.org | MS | 291 ([M]⁺) |
| N-(2-cyanoethyl)-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxamide wiley.com | ESI+ | 359 ([M+H]⁺, 100), 361 ([M+H+2]⁺, 65), 363 ([M+H+4]⁺, 11) |
| 1-Butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylic acid wiley.com | ESI+ | 363 ([M+H]⁺, 100), 365 ([M+H+2]⁺, 65), 367 ([M+H+4]⁺, 11) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For benzimidazole derivatives, the absorption spectra typically reveal characteristic bands corresponding to π-π* transitions within the aromatic system.
In a study of various 2-substituted benzimidazole derivatives, the UV absorption maxima (λmax) were recorded in ethanol. For instance, (1H-Benzimidazol-2-ylmethyl)-(3,4-dichloro-phenyl)-amine exhibited a λmax at 362 nm. arabjchem.org Another derivative, (1H-Benzimidazol-2-ylmethyl)-(2-chloro-4-nitro-phenyl)-amine, showed an absorption maximum at 364 nm. arabjchem.org The position of the λmax can be influenced by the nature and position of substituents on the benzimidazole core and any attached phenyl rings. For example, the introduction of a nitro group, a strong electron-withdrawing group, can lead to a red shift (bathochromic shift) in the absorption spectrum.
The spectral behavior of benzimidazole derivatives is also solvent-dependent. Studies have shown that the absorption bands can shift in response to the polarity of the solvent, indicating changes in the electronic distribution in the ground and excited states. researchgate.net For example, research on certain benzimidazole derivatives revealed two main absorption bands, one between 220-290 nm and another at 330-335 nm. researchgate.net The shorter wavelength band is attributed to π-π* transitions of the hydroxy-substituted aromatic ring, while the longer wavelength band corresponds to transitions within the entire conjugated system of the molecule. researchgate.net
| Compound | λmax (nm) | Solvent |
| (1H-Benzimidazol-2-ylmethyl)-(3,4-dichloro-phenyl)-amine | 362 | Ethanol |
| (1H-Benzimidazol-2-ylmethyl)-(2-chloro-4-nitro-phenyl)-amine | 364 | Ethanol |
| (1H-Benzimidazol-2-ylmethyl)-(4-fluoro-phenyl)-amine | 281 | Ethanol |
| (1H-Benzimidazol-2-ylmethyl)-(2,4,6-tribromo-phenyl)-amine | 251 | Ethanol |
| 4-[(1H-Benzimidazol-2-ylmethyl)-amino]-benzene sulfonamide | 267 | Ethanol |
Fluorescence Spectroscopy for Photophysical Properties Relevant to Structure
Fluorescence spectroscopy provides insights into the photophysical properties of molecules, including their emission characteristics upon excitation with UV or visible light. Benzimidazole derivatives are known to exhibit fluorescence, a property that is sensitive to their structural features and environment.
The fluorescence of benzimidazole derivatives can be influenced by factors such as substituent effects and solvent polarity. For example, a synthesized molecular probe containing a benzimidazole structure exhibited an emission maximum at 555 nm when excited at 411 nm, resulting in a significant Stokes shift of 144 nm. bohrium.com The fluorescence of this probe was found to be quenched in the presence of Cu²⁺ ions. bohrium.com
Studies on other benzimidazole derivatives have shown that electronegative substituents like bromo, chloro, and trifluoromethyl groups can cause a red shift in the fluorescence emission. lew.ro For instance, a trifluoromethyl-methoxy derivative was reported to have the highest emission wavelength at 531 nm. lew.ro The formation of metal complexes with benzimidazole ligands can also alter their fluorescence properties, often leading to a decrease in the red shift and fluorescence intensity compared to the free ligands. lew.ro Some derivatives have been observed to exhibit dual fluorescence, which can be attributed to phenomena like excited-state intramolecular proton transfer (ESIPT). researchgate.net
| Compound/System | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Notes |
| Benzimidazole-based molecular probe H | 411 | 555 | 144 | Fluorescence quenched by Cu²⁺ |
| Trifluoromethyl-methoxy benzimidazole deriv. | - | 531 | - | Shows significant red shift |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
The crystal structure of 2-(3,4–dichlorobenzyl)-1H-benzimidazole was determined to be monoclinic with the space group P2₁/n. researchgate.net The unit cell parameters were found to be a = 9.4145(9) Å, b = 14.8530(15) Å, c = 10.0405(11) Å, and β = 116.714(5)°. researchgate.net In the crystal structure of another related compound, [2-(1H-benzimidazol-2-yl-κN³)aniline-κN]dichloridozinc(II), the benzimidazole and aniline (B41778) moieties were not coplanar, with a dihedral angle of 18.24 (8)° between them. iucr.org
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2-(3,4–dichlorobenzyl)-1H-benzimidazole | Monoclinic | P2₁/n | 9.4145(9) | 14.8530(15) | 10.0405(11) | 116.714(5) |
| [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO | Monoclinic | P2₁/n | - | - | - | - |
| 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole | Monoclinic | P2₁/c | - | - | - | - |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized this compound derivatives and confirming their purity.
The structures of synthesized benzimidazole derivatives are routinely confirmed by comparing the experimentally found elemental composition with the theoretically calculated values. For example, in the synthesis of a series of 2-substituted benzimidazole derivatives, the elemental analysis results were in close agreement with the calculated percentages for C, H, and N. For (1H-Benzimidazol-2-ylmethyl)-(4-fluoro-phenyl)-amine (C₁₄H₁₂FN₃), the calculated percentages were C 69.70%, H 5.01%, and N 17.42%, while the found values were C 69.76%, H 5.08%, and N 17.64%. arabjchem.org Similarly, for dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) (C₃₀H₂₄N₄ZnCl₂), the calculated values were C 62.47%, H 4.19%, and N 9.71%, and the found values were C 62.04%, H 4.15%, and N 9.64%. mdpi.com These small deviations are within acceptable experimental error and confirm the successful synthesis of the target compounds. researchgate.netnih.gov
| Compound | Element | Calculated (%) | Found (%) |
| (1H-Benzimidazol-2-ylmethyl)-(4-fluoro-phenyl)-amine | C | 69.70 | 69.76 |
| H | 5.01 | 5.08 | |
| N | 17.42 | 17.64 | |
| (1H-Benzimidazol-2-ylmethyl)-(2,4,6-tribromo-phenyl)-amine | C | 36.56 | 36.44 |
| H | 2.19 | 2.22 | |
| N | 9.14 | 9.34 | |
| (1H-Benzimidazol-2-ylmethyl)-(2-chloro-4-nitro-phenyl)-amine | C | 55.55 | 55.45 |
| H | 3.66 | 3.54 | |
| N | 18.51 | 18.59 | |
| 4-[(1H-Benzimidazol-2-ylmethyl)-amino]-benzene sulfonamide | C | 55.61 | 55.44 |
| H | 4.67 | 4.31 | |
| N | 18.53 | 18.70 | |
| Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) | C | 62.47 | 62.04 |
| H | 4.19 | 4.15 | |
| N | 9.71 | 9.64 |
Biological Activity Investigations of 2,4 Dichloro 1h Benzimidazole Derivatives in Vitro Studies
In Vitro Antiproliferative and Anticancer Activity Studies
The anticancer potential of 2,4-dichloro-1H-benzimidazole derivatives has been extensively explored through various in vitro models. These studies have focused on their ability to kill cancer cells, inhibit key molecular targets involved in cancer progression, and modulate cellular processes that lead to cell death.
Cytotoxicity Evaluation in Cancer Cell Lines (e.g., A549, MCF-7, PANC-1)
The cytotoxic effects of this compound derivatives have been assessed against a panel of human cancer cell lines, with notable activity observed against lung (A549), breast (MCF-7), and pancreatic (PANC-1) cancer cells.
A series of novel benzimidazole-1,3,4-oxadiazole derivatives incorporating the this compound moiety were synthesized and evaluated for their in vitro anticancer activity. nih.govacs.org Several of these compounds demonstrated potent cytotoxicity. For instance, compound 4r , which features a 2,4-dichloro substituent, showed strong activity against all three cell lines, with IC₅₀ values of 5.5 µM against PANC-1, 0.3 µM against A549, and 0.5 µM against MCF-7 cells. nih.govacs.org Another derivative, compound 4s , also displayed significant cytotoxicity with IC₅₀ values of 6.7 µM, 1.6 µM, and 1.2 µM against PANC-1, A549, and MCF-7 cells, respectively. nih.gov In the PANC-1 cell line, the presence of the 2,4-dichloro substituent was noted to be particularly high for activity. nih.govacs.org Generally, the compounds were found to be most effective against the A549 cell line. nih.govacs.org
Other studies on different series of derivatives also highlight their antiproliferative effects. For example, some 2-{[2-(2,4-Dichlorophenyl)-1H-benzo[d]imidazol-1-yl]methyl}-1,3,4-oxadiazole derivatives were tested against A549 cells, with compounds 10 and 13 showing significant cytotoxicity. nih.gov Similarly, benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives were evaluated, with compound AP17 showing the best potency against A549 cells with a GI₅₀ value of 5.35 μM and moderate cytotoxicity against MCF-7 cells (GI₅₀ = 8.90 μM). ajgreenchem.com
Cytotoxicity of this compound Derivatives (IC₅₀/GI₅₀, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | PANC-1 (Pancreas) | Reference |
|---|---|---|---|---|
| 4c | - | 6.1 | 17.7 | nih.govacs.org |
| 4h | - | - | 26.7 | nih.govacs.org |
| 4r | 0.3 | 0.5 | 5.5 | nih.govacs.org |
| 4s | 1.6 | 1.2 | 6.7 | nih.govacs.org |
| AP17 (GI₅₀) | 5.35 | 8.90 | - | ajgreenchem.com |
Inhibition of Specific Molecular Targets (e.g., VEGFR2, Pin1, EGFR-TK)
The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Several derivatives have been identified as potent VEGFR2 inhibitors. For instance, compounds 4r and 4s from a benzimidazole-oxadiazole series were evaluated for their VEGFR2 inhibitory activity. acs.org Compound 4r exhibited an IC₅₀ value of 0.441 µM, while 4s had an IC₅₀ of 0.502 µM, both indicating effective inhibition. acs.org Another study on benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives found compounds AP17 and AP29 to have excellent VEGFR2 kinase inhibition with IC₅₀ values of 1.86 µM and 3.84 µM, respectively. ajgreenchem.com
Pin1 Inhibition: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that regulates the function of numerous proteins involved in cell cycle progression and is often overexpressed in cancers. Benzimidazole (B57391) derivatives have been designed as Pin1 inhibitors. nih.govnih.gov Studies have shown that the benzimidazole core can interact with the catalytic site of Pin1. nih.gov For example, a series of new benzimidazole derivatives were synthesized and evaluated as Pin1 inhibitors, with compound 12 from this series showing good inhibitory activity with an IC₅₀ of 1.106 nM. nih.gov Replacement of a thiazole (B1198619) ring in some derivatives was found to improve Pin1 kinase inhibition.
EGFR-TK Inhibition: Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) is another critical target in cancer therapy. Overactivation of EGFR can lead to uncontrolled cell proliferation. A series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized, and compounds 10 and 13 were found to exhibit significant inhibition of EGFR kinase, with IC₅₀ values of 0.33 µM and 0.38 µM, respectively. nih.gov These values are comparable to the standard drug erlotinib (B232) (IC₅₀ 0.39 µM). nih.gov Nazartinib, a third-generation EGFR inhibitor, also contains a benzimidazole scaffold. nih.gov
Inhibition of Molecular Targets by this compound Derivatives (IC₅₀)
| Target | Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| VEGFR2 | 4r | 0.441 | acs.org |
| 4s | 0.502 | acs.org | |
| AP17 | 1.86 | ajgreenchem.com | |
| AP29 | 3.84 | ajgreenchem.com | |
| Pin1 | 12 | 0.001106 | nih.gov |
| EGFR-TK | 10 | 0.33 | nih.gov |
| 13 | 0.38 | nih.gov |
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Modulation)
Beyond direct cytotoxicity, studies have delved into the cellular mechanisms through which this compound derivatives exert their anticancer effects. The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle.
Apoptosis Induction: Many derivatives have been shown to induce apoptosis in cancer cells. evitachem.com For example, benzimidazole-based 1,3,4-oxadiazole derivatives 10 and 13 were found to cause early apoptosis in A549 cancer cells. semanticscholar.org In MDA-MB-231 breast cancer cells, compound 13 induced significant early (80.24%) and late (5.4%) apoptosis. semanticscholar.org The mechanism of apoptosis often involves the activation of caspases, a family of protease enzymes. Studies on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives showed they triggered caspase-3/7 activation in both imatinib-sensitive and resistant chronic myeloid leukemia cells. nih.gov Furthermore, mechanistic evaluations of some derivatives demonstrated the triggering of intrinsic apoptotic pathways by increasing the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-2, and activating caspases 6, 7, and 9. mdpi.com
Cell Cycle Modulation: These compounds can also interfere with the cell cycle, leading to arrest at specific phases and preventing cell proliferation. For instance, some 2-bromo-5,6-dichloro-1H-benzimidazole derivatives caused a marked accumulation of HepG2 cells in the G1 phase. Other benzimidazole derivatives have been reported to arrest the cell cycle at the G2/M phase in various cancer cell lines. researchgate.netacs.org One study found that a bromo-derivative, compound 5 , significantly increased the cell population in the G2/M-phase. researchgate.net This arrest prevents the cells from entering mitosis, ultimately leading to cell death.
In Vitro Antimicrobial Activity Assessments
In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections, showing activity against both bacteria and fungi.
Antibacterial Spectrum and Potency against Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Escherichia coli)
Derivatives of this compound have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.
A series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives were synthesized and evaluated for their in vitro antibacterial activity. mdpi.com Compound 59 , which contains a 1-(2,4-dichlorobenzyl) group, displayed notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against both. mdpi.com Another study synthesized N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives and found several compounds to be potent against Escherichia coli and S. aureus, with MIC values ranging from 140 to 290 µg/mL. gsconlinepress.com Imidazole (B134444) derivatives containing a 2,4-dienone motif also exhibited significant inhibitory effects against S. aureus, with compound 42 showing an MIC of 4 µg/mL. researchgate.net
Antibacterial Activity of this compound Derivatives (MIC, µg/mL)
| Compound | Staphylococcus aureus | MRSA | Escherichia coli | Reference |
|---|---|---|---|---|
| 59 | 3.12 | 3.12 | - | mdpi.com |
| 31 | 8 | - | - | researchgate.netnih.gov |
| 42 | 4 | - | - | researchgate.netnih.gov |
| 7b, 7f, 7i, 7k, 7l (Range) | 140-320 | - | 140-290 | gsconlinepress.com |
Antifungal Spectrum and Potency against Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans)
The antifungal potential of this compound derivatives has been demonstrated against several pathogenic fungal strains.
In the same study that evaluated antibacterial properties, compound 59 also showed antifungal activity against Candida albicans with an MIC of 3.12 µg/mL. mdpi.com Research into various benzimidazole derivatives has consistently shown activity against Candida species and Cryptococcus neoformans. nih.gov Some synthesized compounds were effective against fluconazole-resistant species like C. albicans, C. krusei, and C. tropicalis. nih.gov For instance, imidazole derivatives with a 2,4-dienone motif, compounds 31 and 42 , exhibited potent antifungal activity against a fluconazole-resistant isolate of C. albicans, both with an MIC of 8 µg/mL. researchgate.netnih.gov Another study reported that a benzimidazole-triazole hybrid, compound 1A , showed strong antifungal activity against C. albicans and Cryptococcus himalayensis, with an MIC value of 3.5 µg/mL for both. healthinformaticsjournal.com
Antifungal Activity of this compound Derivatives (MIC, µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans / himalayensis | Reference |
|---|---|---|---|
| 59 | 3.12 | - | mdpi.com |
| 1A | 3.5 | 3.5 (C. himalayensis) | healthinformaticsjournal.com |
| 31 | 8 (Fluconazole-resistant) | - | researchgate.netnih.gov |
| 42 | 8 (Fluconazole-resistant) | - | researchgate.netnih.gov |
Investigation of Antimicrobial Mechanisms
The antimicrobial effects of benzimidazole derivatives, including those structurally related to this compound, are attributed to several distinct mechanisms of action. These compounds can interfere with vital cellular processes in microorganisms, leading to growth inhibition or cell death. evitachem.com
Ergosterol (B1671047) Biosynthesis Inhibition: A primary mechanism, particularly in fungi and protozoa, is the inhibition of ergosterol biosynthesis. researchgate.net Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Benzimidazole derivatives can inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. acs.orgmdpi.comwur.nl This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and ultimately, fungal cell death. mdpi.com Studies on various benzimidazole hybrids have confirmed their ability to inhibit ergosterol biosynthesis in a concentration-dependent manner, a mechanism shared by prominent azole antifungal drugs. mdpi.comnih.gov
Membrane Disruption: Beyond the specific inhibition of ergosterol synthesis, benzimidazole derivatives are thought to cause broader disruption of microbial cell membranes. researchgate.net This may be a consequence of their interaction with membrane phospholipids (B1166683) or interference with other membrane-associated functions. researchgate.net Evidence from fluorescence microscopy has shown that certain benzimidazole compounds can cause significant membrane damage in fungal cells like Candida albicans. mdpi.com Some quaternary ammonium (B1175870) compounds derived from related heterocyclic structures are known to disrupt bacterial cell membrane structure and alter its permeability. mdpi.com
Other potential antimicrobial mechanisms for benzimidazole derivatives include interference with DNA synthesis and protein function, effectively halting microbial replication and metabolic processes. evitachem.comnih.gov
Enzyme Inhibition Studies (Beyond Antiproliferative Targets)
Derivatives of this compound have been evaluated for their ability to inhibit various enzymes implicated in diseases other than cancer.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. biointerfaceresearch.comproquest.comsemanticscholar.org Numerous studies have demonstrated that the benzimidazole scaffold is a promising framework for developing potent cholinesterase inhibitors. biointerfaceresearch.comnih.gov
Derivatives featuring the dichlorophenyl-benzimidazole core have been synthesized and tested for their inhibitory activity. For example, a benzimidazole-based oxazole (B20620) analogue with 2,4-dichloro substitution on a phenyl ring was identified as a potent inhibitor of both AChE and BuChE. mdpi.com The position and nature of substituents on the benzimidazole and associated phenyl rings significantly influence the inhibitory potency and selectivity. mdpi.commdpi.com Some derivatives show selective inhibition of BChE, while others are active against both enzymes. nih.gov
Below is a table summarizing the cholinesterase inhibitory activities of various benzimidazole derivatives, illustrating the potential of this chemical class.
| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzimidazole-based oxazole analogue (Comp. 14) | AChE | 0.20 ± 0.050 | mdpi.com |
| Benzimidazole-based oxazole analogue (Comp. 14) | BuChE | 0.30 ± 0.050 | mdpi.com |
| Benzimidazole-based thiazole analogue (Comp. 21) | AChE | 0.10 ± 0.05 | mdpi.com |
| Benzimidazole-based thiazole analogue (Comp. 21) | BuChE | 0.20 ± 0.050 | mdpi.com |
| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} amine deriv. | AChE / BuChE | 0.1 - 0.6 | nih.gov |
| 2-(4-fluorophenyl)-benzimidazole thiosemicarbazide (B42300) (Comp. 1b) | AChE | 1.30 | proquest.com |
| 2-(4-fluorophenyl)-benzimidazole thiosemicarbazide (Comp. 1b) | BuChE | 2.40 | proquest.com |
| N'-(3,4-dichloro-benzylidene)-benzohydrazide deriv. (Comp. 2c) | AChE | 1.50 | proquest.com |
This table presents data for various benzimidazole derivatives to illustrate the inhibitory potential of the general scaffold.
Other Enzyme Target Modulations
Research has extended to other enzyme targets, highlighting the versatility of the benzimidazole scaffold.
Phosphofructokinase-2 (PFK-2): Docking studies on a fluoro-benzimidazole derivative, 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(3,4-dichlorobenzylidene)benzohydrazide, suggested that its structure is highly compatible with the active site pocket of the phosphofructokinase-2 enzyme. researchgate.net This enzyme is involved in glycolysis, and its modulation could have implications for various metabolic diseases.
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a known target for both antimicrobial and antitumor agents. nih.gov The benzimidazole scaffold is being explored for its potential to inhibit this enzyme, indicating a broader spectrum of possible enzymatic interactions. nih.gov
Antioxidant Activity Evaluation
Several studies have investigated the antioxidant properties of benzimidazole derivatives, including those with chloro substitutions. semanticscholar.orgdergipark.org.tr These evaluations typically employ common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. dergipark.org.tr
The antioxidant capacity is often influenced by the specific substituents on the benzimidazole ring system. For instance, studies on 5,6-dichlorobenzimidazole derivatives revealed significant scavenging activity in the ABTS and CUPRAC (cupric reducing antioxidant capacity) assays. dergipark.org.tr The presence of moieties like thiosemicarbazide or a triazole ring attached to the benzimidazole core has been shown to enhance antioxidant effects. semanticscholar.orgdergipark.org.tr
The table below showcases the radical scavenging capabilities of selected benzimidazole derivatives.
| Compound Type | Assay | Activity (SC₅₀ µg/mL) | Reference |
| 5,6-dichloro-benzimidazole derivative (Comp. 4) | ABTS | 9.51 ± 1.15 | dergipark.org.tr |
| 5,6-dichloro-benzimidazole derivative (Comp. 5a) | ABTS | 11.23 ± 0.12 | dergipark.org.tr |
| Benzimidazole-thiosemicarbazide derivative | DPPH | 13.27 | semanticscholar.org |
| Benzimidazole-oxadiazole derivative | DPPH | 13.46 | semanticscholar.org |
| Benzimidazole-triazole derivative | DPPH | 7.03 - 31.27 | semanticscholar.org |
SC₅₀ (Scavenging Concentration 50%) is the concentration of the compound that scavenges 50% of the radicals.
Anti-Aggregation Studies
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. semanticscholar.orgmdpi.com Consequently, compounds that can inhibit or reverse this aggregation are of significant therapeutic interest.
Several series of benzimidazole derivatives have demonstrated the ability to inhibit the self-aggregation of the Aβ(1-42) peptide in vitro. nih.govresearchgate.net For example, certain 2-(4-substituted phenyl)-1H-benzimidazole derivatives were found to inhibit Aβ aggregation and provide neuroprotection against Aβ-induced cytotoxicity. researchgate.netmdpi.com The thioflavin-T (ThT) fluorescence assay is commonly used to measure the extent of Aβ fibrillization and the inhibitory effect of test compounds. nih.govbiomolther.org
One study found that specific 2-phenyl-1H-benzimidazole derivatives could inhibit Aβ(1-42) self-aggregation by over 67% at a concentration of 100 µM. researchgate.net These findings suggest that the benzimidazole scaffold is a valuable starting point for developing multi-target agents against Alzheimer's disease, combining cholinesterase inhibition with anti-aggregation properties. researchgate.netnih.govmdpi.com
Structure Activity Relationship Sar Analysis of 2,4 Dichloro 1h Benzimidazole Derivatives
Impact of Substituent Variation on Biological Activity
The biological profile of 2,4-dichloro-1H-benzimidazole derivatives can be finely tuned by altering the substituents on the benzimidazole (B57391) core. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets. nih.govrsc.org
Influence of Halogenation Patterns
Halogenation is a key determinant of the biological activity of benzimidazole derivatives. The presence and position of halogen atoms can significantly enhance the therapeutic potential of these compounds. For instance, dihalogenated benzimidazole derivatives have demonstrated greater antibacterial activity compared to their mono-halogenated counterparts. researchgate.net Specifically, the presence of chlorine atoms at the 2 and 4 positions of the benzimidazole ring is known to enhance biological activity. evitachem.com
Studies on various benzimidazole derivatives have highlighted the importance of the halogenation pattern. For example, in a series of 2-trifluoromethylbenzimidazoles, dihalogenated derivatives exhibited the most pronounced inhibitory effect against Bacillus subtilis. researchgate.net The compound 5,6-dibromo-2-(trifluoromethyl)benzimidazole was identified as a particularly potent antibacterial agent. researchgate.net Furthermore, research on benzimidazole-triazole hybrids revealed that a chloro-substituent at the 2-position resulted in the strongest cytotoxic effect against several cancer cell lines. rsc.org The substitution of a 5-chloro group at the 1H-benzimidazole ring has also been shown to improve cytotoxicity against MCF-7 breast cancer cells when compared to a 5-fluoro substitution. rsc.org
The following table summarizes the impact of halogenation on the biological activity of selected benzimidazole derivatives:
| Compound/Derivative | Substitution Pattern | Biological Activity | Reference |
| Dihalogenated 2-trifluoromethylbenzimidazoles | Dihalogenation in the phenylene fragment | Enhanced antibacterial activity | researchgate.net |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | 5,6-dibromo and 2-trifluoromethyl | Potent antibacterial activity | researchgate.net |
| Chloro-substituted benzimidazole–triazole hybrid | 2-Chloro | Strong cytotoxic effect | rsc.org |
| 5-chloro-1H-benzimidazole derivative | 5-Chloro | Improved cytotoxicity | rsc.org |
| 2,6-dichloro or difluoro phenyl at C6 of benzimidazole | 2,6-dihalo phenyl | Enhanced inhibition of TNF-α and p38α MAP kinase | nih.gov |
Effects of Alkyl, Aryl, and Heterocyclic Substituents
The introduction of alkyl, aryl, and heterocyclic moieties to the this compound scaffold significantly influences its biological activity. The nature of these substituents can affect the compound's lipophilicity, steric hindrance, and ability to form hydrogen bonds, all of which are crucial for target interaction. arabjchem.org
For instance, N-alkylation of this compound can enhance its biological activity. evitachem.com The substitution of groups like methyl or ethyl at the nitrogen atom of the benzimidazole nucleus has been shown to be significant for antimicrobial activity. rjptonline.org Furthermore, the presence of bulky groups at positions 1 and 2, coupled with small alkyl groups at other positions, has been associated with optimal antimicrobial effects. arabjchem.org
The attachment of aryl groups, such as a phenyl ring, also plays a critical role. In some instances, an unsubstituted phenyl or a phenyl group substituted with electron-withdrawing groups at the 2-position or electron-donating groups at the 4-position resulted in potent anti-inflammatory activity. nih.gov The presence of a para-substituted phenyl ring at the 2nd position of the benzimidazole has been shown to increase antimicrobial activity. rjptonline.org
Heterocyclic substituents have also been explored to modulate the activity of benzimidazole derivatives. For example, the substitution of a pyrimidin-2-yl group at the 1-position of benzimidazole has led to potent anti-inflammatory effects. nih.govmdpi.com Similarly, the introduction of a thiophene (B33073) substituent at position 1 of benzimidazole resulted in a potent inhibitor of serine–threonine kinase 3 (IKK3). nih.gov
The table below provides examples of how different substituents affect the biological activity of benzimidazole derivatives:
| Substituent Type | Position of Substitution | Effect on Biological Activity | Reference |
| Alkyl (methyl, ethyl) | N1 | Significant for antimicrobial activity | rjptonline.org |
| Aryl (phenyl) | C2 | Potent anti-inflammatory activity | nih.gov |
| Heterocyclic (pyrimidin-2-yl) | N1 | Potent anti-inflammatory effect | nih.govmdpi.com |
| Heterocyclic (thiophene) | N1 | Potent IKK3 inhibition | nih.gov |
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the benzimidazole ring system are crucial in determining the biological activity of this compound derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the molecule's potency and selectivity. researchgate.netrjptonline.org
In general, derivatives with electron-withdrawing functional groups have been observed to be more bioactive than those with electron-donating functional groups in terms of antimicrobial properties. researchgate.net For example, the presence of a nitro group (an EWG) at the 6th position of the benzimidazole ring is considered important for antimicrobial activity. rjptonline.org Similarly, in a study of anti-inflammatory benzimidazoles, electronegative groups at the C5 position of the benzimidazole scaffold resulted in more potent activity than the substitution of electron-donating groups. nih.gov
Conversely, electron-donating groups can also enhance biological activity in specific contexts. For instance, the presence of tri-methoxy groups (EDGs) on a hydrazone moiety attached to a benzimidazole enhanced its antiproliferative action compared to a di-chloro (EWG) substitution. rsc.org In another study, an unsubstituted phenyl or a phenyl substituted with 4-position electron-donating groups at the R1 position resulted in potent anti-inflammatory activity. nih.gov Furthermore, the presence of electron-donating methoxy (B1213986) groups in a pyrid-2-yl moiety contributed to the potency of certain anti-inflammatory compounds. nih.gov
The following table illustrates the influence of electron-donating and electron-withdrawing groups on the biological activity of benzimidazole derivatives.
| Group Type | Position | Effect on Biological Activity | Reference |
| Electron-Withdrawing (e.g., -NO2) | C6 | Required for antimicrobial activity. | rjptonline.org |
| Electron-Withdrawing (e.g., -Cl) | C5 | More potent anti-inflammatory activity. | nih.gov |
| Electron-Donating (e.g., -OCH3) | on hydrazone | Enhanced antiproliferative action. | rsc.org |
| Electron-Donating (e.g., -OCH3) | on pyrid-2-yl moiety | Contributed to anti-inflammatory potency. | nih.gov |
Positional Isomerism and Conformational Effects on Biological Response
For instance, the position of substituents on the benzimidazole scaffold, particularly at the N1, C2, C5, and C6 positions, has been shown to greatly influence anti-inflammatory activity. nih.govnih.gov In a study of bis-2-(pyridyl)-1H-benzimidazoles, positional isomers with 3-pyridine and 4-pyridine substitutions exhibited significantly higher DNA binding affinities compared to the 2-pyridine derivative. acs.org This difference was attributed to the conformational rigidity of the 2-pyridine isomer due to intramolecular hydrogen bonding, which hindered its binding to DNA. acs.org
Conformational analysis of active compounds has been employed to understand their binding modes. For example, conformational analyses of potent anti-breast cancer benzimidazole derivatives were performed to identify the best energy conformers for docking studies. nih.gov The flexibility of lateral chains can also affect the recognition between the benzimidazole derivative and its target protein. acs.org Computational studies have been utilized to analyze the molecular conformations of benzimidazole derivatives and rationalize their differential binding characteristics. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgmdpi.com This approach is instrumental in understanding the physicochemical properties that govern the activity of this compound derivatives and in designing more potent analogues. nih.govresearchgate.net
Several QSAR studies have been conducted on benzimidazole derivatives to identify the key molecular descriptors influencing their biological activities. scirp.orgnih.gov These studies often employ multiple linear regression (MLR) to develop predictive models. nih.govresearchgate.net For instance, a QSAR study on benzimidazole derivatives as antifungal agents against Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) are the primary descriptors governing their inhibitory activity. nih.gov Another QSAR analysis on the antibacterial activity of benzimidazole derivatives against Escherichia coli indicated that the lipophilicity parameter (logP) has a significant effect. researchgate.net
The general process of QSAR model development involves:
Selection of a dataset: A series of benzimidazole derivatives with known biological activities is chosen. scirp.orgmdpi.com
Calculation of molecular descriptors: Various physicochemical, steric, electronic, and structural descriptors are calculated for each molecule. scirp.orgnih.gov
Model development: Statistical methods like MLR are used to build a relationship between the descriptors and the biological activity. nih.govresearchgate.net
Model validation: The predictive power of the developed QSAR model is assessed using internal and external validation techniques, such as the leave-one-out (LOO) method. mdpi.comnih.gov
The following table highlights key descriptors identified in QSAR studies of benzimidazole derivatives.
| Biological Activity | Key Descriptors | Reference |
| Antifungal (Saccharomyces cerevisiae) | logP, Dipole Moment, Surface Area Grid | nih.gov |
| Antibacterial (Escherichia coli) | logP | researchgate.net |
| Antimicrobial | WAP, Mlog P, UI | researchgate.net |
| Antitubercular (Mycobacterium tuberculosis H37Rv) | Quantum chemical descriptors | scirp.org |
Ligand Design Principles from SAR Insights
The structure-activity relationship (SAR) insights gleaned from studies on this compound and its derivatives provide a rational basis for the design of new and more effective therapeutic agents. By understanding how different structural features influence biological activity, medicinal chemists can strategically modify the benzimidazole scaffold to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.com
Key ligand design principles derived from SAR studies include:
Strategic Halogenation: The introduction of chlorine atoms, particularly at positions 5 and 6 of the benzimidazole ring, can enhance activity. researchgate.net Dihalogenation often leads to increased potency compared to monohalogenation. researchgate.net
N-1 and C-2 Substitutions: The N-1 and C-2 positions are critical for modulating biological activity. nih.govacs.org N-alkylation can enhance efficacy, and the introduction of specific aryl or heterocyclic groups at C-2 can lead to potent compounds. nih.govevitachem.com
Control of Electronic Properties: The judicious placement of electron-withdrawing or electron-donating groups can be used to fine-tune the electronic character of the molecule and optimize its interaction with the target. nih.govresearchgate.net
Conformational Restraint: Introducing conformational rigidity or flexibility at specific points in the molecule can influence its binding affinity and selectivity. acs.org
By integrating these principles, researchers can employ a structure-based design approach to develop novel this compound derivatives with improved therapeutic profiles. tandfonline.com
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the intrinsic properties of molecules. For derivatives of 2,4-dichloro-1H-benzimidazole, DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-31++G(d,p)), have been utilized to explore their electronic structure and reactivity. ichem.mdbiolscigroup.us
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), provides an indication of the molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. nih.govaimspress.com
For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring, indicating its electron-donating capability, while the LUMO can be distributed across the entire molecule. nih.govdergipark.org.tr The HOMO-LUMO energy gap can be influenced by substituents on the benzimidazole core. dergipark.org.tr For instance, in related dichlorinated benzimidazole compounds, the calculated HOMO-LUMO energy gaps provide insights into their potential for charge transfer interactions. researchgate.net Theoretical studies on similar structures have shown that the energy gap can be a key determinant of their biological activity. nih.gov
| Parameter | Significance |
| HOMO Energy | Represents the electron-donating ability of the molecule. dergipark.org.tr |
| LUMO Energy | Represents the electron-accepting ability of the molecule. dergipark.org.tr |
| HOMO-LUMO Gap (ΔE) | Indicates the chemical reactivity and kinetic stability. nih.govsemanticscholar.org |
This table provides a general overview of the significance of HOMO-LUMO parameters.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. ichem.mdijeat.org For benzimidazole derivatives, these calculations can reveal important structural parameters such as bond lengths, bond angles, and dihedral angles. ichem.mdresearchgate.net For example, studies on related 5,6-dichloro-dimethoxyphenyl-1H-benzimidazoles have shown that the torsion angle between the benzimidazole and benzene (B151609) rings can vary significantly depending on the substitution pattern. ichem.mdresearchgate.net This conformational flexibility can be crucial for its interaction with biological receptors. acs.org
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. libretexts.org For benzimidazole derivatives, the MEP can identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions. dergipark.org.trtandfonline.com Typically, negative potential (often colored red or orange) is concentrated around electronegative atoms like nitrogen, indicating sites susceptible to electrophilic attack. irjweb.comresearchgate.net Conversely, positive potential (often colored blue) is found around hydrogen atoms, indicating sites for nucleophilic attack. irjweb.commdpi.com
Mulliken population analysis is a method used to assign partial atomic charges to the atoms within a molecule, providing a quantitative measure of the electron distribution. libretexts.org This analysis can help in understanding the electronic nature of the molecule and identifying atoms that are likely to participate in electrostatic interactions. researchgate.netacs.org In studies of benzimidazole derivatives, Mulliken charge analysis has been used to identify donor sites for hydrogen bonding and to understand the effect of substituents on the charge distribution. researchgate.net For example, the nitrogen atoms in the benzimidazole ring typically carry a significant negative charge. researchgate.net
| Atom | Typical Mulliken Charge | Implication |
| Nitrogen (in imidazole (B134444) ring) | Negative | Potential hydrogen bond acceptor. researchgate.net |
| Chlorine | Positive (on atom), Negative (on attached carbon) | Influences the overall electronic landscape of the molecule. ichem.md |
| Hydrogen (on NH group) | Positive | Potential hydrogen bond donor. |
This table presents a generalized summary of expected Mulliken charges based on related structures.
Electrostatic Potential Mapping for Reactive Sites
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is widely used in drug discovery to understand ligand-receptor interactions and to screen for potential drug candidates. diva-portal.orgnih.gov
Molecular docking studies involving benzimidazole derivatives have been conducted to predict their binding modes with various biological targets. diva-portal.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking simulations of benzimidazole analogues have shown interactions with the catalytic sites of enzymes. nih.govresearchgate.net The dichlorophenyl substituent of this compound can play a significant role in these interactions, potentially fitting into hydrophobic pockets of the receptor's active site. nih.gov The prediction of these binding modes can guide the design of more potent and selective inhibitors. researchgate.net
Estimation of Binding Affinities to Biological Targets
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is crucial in structure-based drug design for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.
Research has shown that the inclusion of the 2,4-dichloro substituent on the phenyl ring of benzimidazole derivatives often leads to high activity. nih.gov In one study, a series of benzimidazole-oxadiazole derivatives were designed as potential anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Molecular docking was used to predict the binding modes and affinities. Compounds featuring the 2,4-dichloro substitution pattern were found to be particularly potent. nih.gov For instance, a derivative bearing both a methoxy (B1213986) group and a 2,4-dichloro group demonstrated strong activity against three different cancer cell lines, with IC50 values ranging from 0.3 to 5.5 μM. nih.gov
Similarly, in the search for new antitubercular agents, substituted benzimidazole derivatives were docked against the Mycobacterium tuberculosis KasA protein. researchgate.net Among the synthesized compounds, those with chloro-aniline substitutions showed excellent potential to inhibit the bacterium, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/ml. researchgate.net The molecular docking results corroborated these experimental findings, with the most active compounds exhibiting the highest binding energies. For example, a chloro-substituted derivative showed a binding energy of -7.36 kcal/mol. researchgate.net
Further studies on benzimidazole derivatives as inhibitors of beta-tubulin, a target for anthelmintic drugs, also highlight the utility of docking to estimate binding affinities. nih.govsemanticscholar.org Various substituted benzimidazoles were docked into the colchicine (B1669291) binding site of tubulin. The calculated binding energies helped to rank the compounds, with a derivative like 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole showing a strong binding energy of -8.35 Kcal/mol. semanticscholar.org These computational predictions provide a quantitative measure of binding strength that can guide the selection of candidates for further development. nih.govsemanticscholar.org
| Derivative | Biological Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -8.35 | semanticscholar.org |
| 2-(4-chlorophenyl)-1H-benzimidazole | Beta-Tubulin (1SA0) | -7.99 | semanticscholar.org |
| Chloro aniline-substituted benzimidazole (Compound 7) | Mtb KasA protein (6P9K) | -7.36 | researchgate.net |
| Chloro aniline-substituted benzimidazole (Compound 8) | Mtb KasA protein (6P9K) | -7.17 | researchgate.net |
Molecular Dynamics (MD) Simulations for Complex Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the conformational changes, stability of interactions, and the role of solvent molecules.
MD simulations are frequently employed to validate docking poses and assess the stability of the predicted ligand-protein complex. For instance, after docking benzimidazole derivatives into the active site of the antitubercular target DprE1, MD simulations were performed to support the docking results. researchgate.net These simulations confirmed that the most promising molecule, identified through its high binding affinity, formed a stable complex with the enzyme throughout the simulation. researchgate.net
In a study targeting the COVID-19 main protease, a derivative, 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol, was subjected to a 100-nanosecond (ns) MD simulation after docking. tandfonline.com The simulation was crucial to confirm the behavior of the ligand-protein complex under in silico physiological conditions, revealing a stable conformation and a consistent binding pattern over time. tandfonline.com
Similarly, novel benzimidazole hybrids derived from a 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole starting material were investigated as antifungal agents. nih.gov A 100 ns MD simulation of the most active compound complexed with its target, lanosterol (B1674476) 14α-demethylase, showed its ability to stably interact with the HEM binding site, mimicking the interaction of the co-crystallized ligand, fluconazole. nih.gov This provided a dynamic validation of the proposed mechanism of action. nih.gov The stability of the complex during the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, with low fluctuations indicating a stable binding mode. nih.govsemanticscholar.org
| Derivative Class | Biological Target | Simulation Duration | Key Findings | Reference |
|---|---|---|---|---|
| 2,4-dichlorophenyl-1H-benzo[d]imidazole hybrid | Lanosterol 14α-demethylase | 100 ns | Demonstrated stable interaction with the HEM binding site. | nih.gov |
| Benzimidazole-oxadiazole with 2,4-dichloro substituent | VEGFR2 | Not Specified | Chosen for MD simulations based on high docking scores to confirm interaction. | nih.gov |
| 2,4-dichloro-imidazole derivative | COVID-19 main protease (Mpro) | 100 ns | Confirmed a stable conformation and binding pattern in a simulated physiological environment. | tandfonline.com |
| Benzimidazole derivatives | Beta-Tubulin | 50 ns | Confirmed binding energy and molecular interactions from docking; RMSD fluctuated between 1.5 and 2.5 Å, indicating stability. | nih.govsemanticscholar.org |
Applications of 2,4 Dichloro 1h Benzimidazole Derivatives in Other Research Fields
Agrochemical Research (e.g., Herbicidal Properties, Pesticide Development)
The benzimidazole (B57391) framework is integral to various agrochemicals, including fungicides and herbicides. rsc.orgmdpi.com The introduction of dichloro-substituents on the benzimidazole ring has been a strategy in the development of new active compounds. Research has shown that certain halogenated benzimidazoles exhibit noteworthy herbicidal activity. ijdrt.comijaerd.org
For instance, 2-trifluoromethylbenzimidazoles are recognized as inhibitors of photosynthesis and some possess considerable herbicidal properties. ijdrt.comijaerd.orgbibliotekanauki.pl Studies have also pointed to the potential of dichlorobenzimidazole derivatives in this domain. rsc.org Specifically, derivatives like 5,6-dichloro-benzimidazole-1-β-D-ribofuranoside (DRB) and related structures have been investigated, highlighting the importance of the chlorinated scaffold. ijdrt.comijaerd.org One study synthesized a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, with some compounds showing notable inhibitory effects against the fungus A. niger, indicating their potential as antifungal agents in agriculture. nih.gov
Another research effort designed new hybrid pesticides by combining the benzimidazole scaffold with chrysanthemum acid moieties to control both insects and fungi. nih.gov While these specific derivatives showed lower insecticidal activity compared to the control, beta-cypermethrin, they exhibited good fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum in vitro. nih.gov The development of benzimidazole derivatives continues to be a promising avenue in the search for new agrochemical agents. mdpi.com
Table 1: Examples of Dichlorinated Benzimidazole Derivatives and Their Agrochemical Relevance
| Derivative Name | Observed Activity/Application Area | Reference |
| 2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | Antifungal activity against A. niger | nih.gov |
| 5,6-dichloro-benzimidazole-1-β-D-ribofuranoside (DRB) | Antiviral activity, indicating broad biological potential | mdpi.comijdrt.comijaerd.org |
| Dichlorobenzimidazoles (general) | Reported effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing broad antimicrobial potential | rsc.org |
| Benzo-[d]-imidazo-[2,1-b]-thiazole with a 2,4-dichloro phenyl moiety | Showed significant activity against Mycobacterium tuberculosis | rsc.org |
Material Science and Corrosion Inhibition Studies
In the field of material science, benzimidazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netjocpr.comnih.gov Their efficacy stems from the molecular structure, which is rich in π-electrons and contains nitrogen heteroatoms. researchgate.net These features facilitate the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosion process. nih.govnih.gov
The mechanism involves the interaction between the free electron pairs of the nitrogen atoms and the vacant d-orbitals of the metal, altering the mechanism of metal dissolution and hydrogen evolution. nih.gov Studies on various benzimidazole derivatives have consistently reported high inhibition efficiencies. For example, certain novel derivatives have demonstrated protection efficiencies reaching between 95% and 98% for carbon steel in 1 M HCl. nih.gov Other research has found efficiencies of over 90% for different derivatives under similar conditions. frontiersin.orgsciencetechindonesia.comacs.org These inhibitors often function as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov
The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm model, and the process can involve both physical and chemical interactions. frontiersin.orgmdpi.com
Table 2: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2,4-diphenylbenzo ijdrt.comnih.govimidazo[1,2-a]pyrimidine (DPIP) | Mild Steel | 1 M HCl | 90.5% | frontiersin.org |
| 2-(4-octylphenyl)-4-phenylbenzo ijdrt.comnih.govimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 M HCl | 91.9% | frontiersin.org |
| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2% | nih.gov |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4% | nih.gov |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | Mild Steel | 0.5 M H₂SO₄ | 96.7% | nih.gov |
| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate | C38 Steel | 1 M HCl | 90.2% | acs.org |
| Naphthoquinone-triazine derivative | AISI 316 Stainless Steel | Simulated production water (high Cl⁻) | 85.67% | scispace.com |
Coordination Chemistry and Metal Complexation with 2,4-Dichloro-1H-Benzimidazole Ligands
The benzimidazole scaffold is a versatile ligand in coordination chemistry due to the presence of donor nitrogen atoms that can form stable complexes with a variety of transition metal ions. jocpr.comnih.gov The resulting metal complexes are themselves subjects of research for their potential catalytic, magnetic, and biological properties. nih.govevitachem.com
The ligand typically coordinates to the metal center in a monodentate fashion through the tertiary nitrogen atom of the imidazole (B134444) ring, which possesses a lone pair of electrons available for forming a coordinate covalent bond. jocpr.com The synthesis of these complexes often involves the reaction of a hydrated metal salt, such as copper(II) or nickel(II) chloride, with the benzimidazole derivative in an alcoholic solvent. jocpr.com
Specifically, derivatives of this compound have been used to create novel metal complexes. A cobalt(II) complex featuring two bis(2,4-dichloro-phenol-methylene-1H-benzimidazole-N3) ligands has been synthesized and characterized. evitachem.com This demonstrates the direct application of a this compound derivative as a key component in forming metal complexes. Other studies have explored the coordination of various substituted benzimidazoles with metals like Co(II), Ni(II), Cu(II), and Zn(II), resulting in complexes with distinct geometries, such as tetrahedral or square planar, depending on the metal ion and ligands. jocpr.comunex.esresearchgate.netbohrium.com For example, dichloro-bis(La-d)metal(II) complexes, where La-d represents different 2-substituted benzimidazoles, have been synthesized, with Ni(II) complexes adopting a tetrahedral geometry and Cu(II) complexes showing a square planar geometry. jocpr.com
Table 3: Examples of Metal Complexes with Substituted Benzimidazole Ligands
| Metal Ion | Benzimidazole Ligand | Complex Formula | Geometry | Reference |
| Cobalt(II) | 2,4-dichloro-phenol-methylene-1H-benzimidazole | Bis(ligand)-dichlorocobalt(II) | Not specified | evitachem.com |
| Copper(II) | 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | M(La-d)₂Cl₂ | Square Planar | jocpr.com |
| Nickel(II) | 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | M(La-d)₂Cl₂ | Tetrahedral | jocpr.com |
| Cobalt(II) | 2-(2-aminobenzimidazole-1-yl)-2-thiazoline (BzTn) | [CoCl₂(BzTn)₂] | Distorted Tetrahedral | unex.es |
| Cobalt(II) | 2-(2-aminobenzimidazole-1-yl)-2-thiazoline (BzTn) | [CoBr₂(BzTn)₂] | Distorted Tetrahedral | unex.es |
Future Directions and Advanced Research Perspectives
Development of Novel Synthetic Routes
The synthesis of 2,4-dichloro-1H-benzimidazole and its derivatives is a cornerstone of its continued investigation. While traditional methods like the condensation of o-phenylenediamines with aldehydes or carboxylic acids are well-established, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic pathways. arabjchem.orgarabjchem.orgderpharmachemica.com
One promising avenue is the exploration of green chemistry principles. This includes the use of environmentally benign solvents, such as water or deep eutectic solvents (DES), and catalyst-free or recyclable catalyst systems. mdpi.com For instance, the use of silica (B1680970) gel as a support for solvent-free reactions and the application of microwave-assisted synthesis have already shown potential in accelerating reaction times and improving yields for benzimidazole (B57391) derivatives. mdpi.com The development of one-pot synthesis protocols, where multiple reaction steps are performed in a single vessel, is another area of active research that can significantly streamline the production of complex benzimidazole-based molecules. arabjchem.org
Furthermore, researchers are exploring the use of novel catalysts to enhance the efficiency and selectivity of benzimidazole synthesis. This includes the use of metal nanoparticles, such as cobalt ferrite (B1171679) nanoparticles, and Lewis acids like lanthanide triflates. arabjchem.orgmdpi.com These advanced catalytic systems can offer improved yields and milder reaction conditions compared to traditional methods. mdpi.com The synthesis of disubstituted benzimidazoles with precise control over the substitution pattern remains a challenge, and future research will likely focus on developing selective N-1 substitution methods to avoid the formation of product mixtures. mdpi.com
Exploration of New Biological Targets and Mechanisms
While this compound and its analogs have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties, a significant portion of future research will be dedicated to identifying new biological targets and elucidating their mechanisms of action. nih.govevitachem.com Understanding how these compounds interact with cellular machinery at a molecular level is crucial for developing more potent and selective drugs.
The investigation of their anticancer potential is a particularly active area. Research has shown that benzimidazole derivatives can act as topoisomerase inhibitors, DNA minor groove binders, and microtubule inhibitors. nih.gov Future studies will likely focus on identifying specific protein kinases, a class of enzymes often dysregulated in cancer, that are targeted by this compound derivatives. For example, some benzimidazoles have shown inhibitory activity against protein kinase CK2. nih.gov The ability of these compounds to induce apoptosis (programmed cell death) in cancer cells through various pathways will also be a key area of investigation. evitachem.com
In the realm of infectious diseases, the emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. mdpi.com For instance, some benzimidazole derivatives have shown efficacy against drug-resistant strains of human cytomegalovirus (HCMV) by targeting viral proteins other than the DNA polymerase, which is the target of many current antiviral drugs. nih.gov Future research will aim to identify the specific enzymes and receptors in bacteria, fungi, and viruses that are inhibited by this compound and its analogs. mdpi.com This could involve screening against a wide range of microbial targets and studying the structure-activity relationships to optimize their antimicrobial potency.
Integration of Advanced Computational Methodologies
The synergy between experimental and computational approaches is revolutionizing drug discovery, and the field of benzimidazole research is no exception. impactfactor.orgbohrium.com Advanced computational methodologies are becoming indispensable tools for accelerating the identification and optimization of promising drug candidates. impactfactor.org
Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict how benzimidazole derivatives bind to their biological targets. bohrium.comopenmedicinalchemistryjournal.com These methods allow researchers to visualize the interactions between the ligand and the active site of a protein, providing valuable insights for designing more potent and selective inhibitors. bohrium.com For example, computational studies have been used to understand the binding modes of benzimidazole derivatives with targets like dihydrofolate reductase and vascular endothelial growth factor receptor 2, which are important in both antimicrobial and anticancer therapy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another key computational tool. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing these relationships, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of those with the most promising profiles. bohrium.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are being increasingly used to assess the drug-likeness of benzimidazole derivatives early in the discovery process, helping to identify candidates with favorable pharmacokinetic properties. bohrium.comresearchgate.net The integration of these computational approaches will undoubtedly continue to guide and streamline the experimental efforts in developing new therapies based on the this compound scaffold.
Design of Multifunctional Benzimidazole Derivatives
The concept of "one molecule, multiple targets" is gaining traction in drug design, and the versatile benzimidazole scaffold is well-suited for the development of multifunctional agents. bohrium.comresearchgate.net These are single chemical entities designed to interact with multiple biological targets, which can be particularly advantageous for treating complex diseases like cancer and neurodegenerative disorders. bohrium.com
Researchers are actively designing and synthesizing hybrid molecules that combine the this compound core with other pharmacologically active moieties. For example, hybrid compounds incorporating benzimidazole and 1,3,5-triazine-2,4-diamine (B193344) have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and BACE1. bohrium.com Similarly, benzimidazole-chalcone derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.com
The design of these multifunctional derivatives often involves creating molecules that can simultaneously address different aspects of a disease. For instance, a compound could be designed to have both antiproliferative activity against cancer cells and antimicrobial activity to combat secondary infections that are common in cancer patients. acs.org Another approach is to develop compounds with both UV-filtering and antioxidant properties for use in sunscreens. researchgate.net The ability to fine-tune the structure of the benzimidazole core and its substituents allows for the creation of a wide array of derivatives with tailored multifunctional profiles. impactfactor.org This strategy holds significant promise for developing more effective and holistic therapeutic interventions.
Q & A
Basic: What are the standard synthetic protocols for preparing 2,4-dichloro-1H-benzimidazole?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions using substituted precursors. For example, a common approach involves refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO at elevated temperatures (~18 hours), followed by distillation, cooling, and crystallization in water-ethanol mixtures. Yields can vary (e.g., ~65% in a related benzimidazole synthesis), with purity confirmed via melting point analysis (141–143°C) . Alternative routes may employ one-step strategies using AI-driven retrosynthesis models to predict feasible pathways, prioritizing precursors with high plausibility scores (e.g., Template_relevance models with Reaxys/Pistachio databases) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
Characterization relies on:
- Spectroscopy : NMR (1H/13C) and IR to confirm functional groups (e.g., C-Cl stretches at ~750 cm⁻¹).
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å) are resolved to determine molecular geometry and hydrogen bonding patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 217.03 g/mol for C₇H₄Cl₂N₂).
Basic: What biological activities are associated with this compound derivatives?
Methodological Answer:
Benzimidazole derivatives are studied for:
- Antimicrobial Activity : Evaluated via MIC assays against Gram-positive/negative bacteria.
- Anticancer Potential : Tested in vitro using MTT assays (e.g., IC₅₀ values against HeLa cells).
- Enzyme Inhibition : Molecular docking studies assess interactions with targets like topoisomerase II .
Advanced: How can synthetic routes be optimized for higher yields and scalability?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency .
- Catalysis : Transition metals (e.g., Pd/C) or acid catalysts (HCl) improve reaction kinetics.
- AI-Driven Retrosynthesis : Tools like Pistachio/Bkms_metabolic models predict high-yield pathways (e.g., scoring precursors by plausibility ≥0.01) .
- Green Chemistry : Microwave-assisted synthesis reduces reaction time and energy consumption.
Advanced: How should researchers address contradictions in spectral or biological data across studies?
Methodological Answer:
Contradictions arise from:
- Synthetic Variability : Differences in solvent purity or reaction conditions (e.g., reflux duration).
- Characterization Limits : Low-resolution crystallography may misassign substituent positions.
- Biological Assay Variability : Cell line specificity or inconsistent MIC protocols.
Resolution : - Reproduce experiments under standardized conditions.
- Cross-validate using multiple techniques (e.g., XRD + DFT calculations) .
Advanced: What computational tools are effective for predicting synthetic pathways or bioactivity?
Methodological Answer:
- Retrosynthesis AI : Tools leveraging Reaxys and Pistachio databases prioritize precursors and one-step routes .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., benzimidazole binding to kinases).
- DFT Calculations : Predicts electronic properties (HOMO-LUMO gaps) and reaction mechanisms .
Advanced: How do structural modifications influence the bioactivity of this compound?
Methodological Answer:
Key structure-activity relationships (SAR):
- Substituent Effects : Electron-withdrawing groups (Cl) enhance antimicrobial potency but reduce solubility.
- Heterocyclic Fusion : Imidazole ring fusion (e.g., thieno derivatives) increases π-π stacking with DNA .
- Crystallographic Insights : Planar benzimidazole cores improve intercalation with DNA grooves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
